4-[[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-methylamino]phenol
Overview
Description
4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-ylamino]phenol is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a dichlorophenyl group, a thiazole ring, and a phenol group, making it a molecule of interest in various fields of scientific research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-ylamino]phenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable dichlorophenyl halide reacts with the thiazole intermediate.
Attachment of the Phenol Group: The final step involves the coupling of the thiazole derivative with a phenol derivative, often through a nucleophilic substitution reaction facilitated by a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-ylamino]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or hydrogen in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenol and thiazole rings, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Tin(II) chloride, hydrogen with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-ylamino]phenol is not fully understood but is believed to involve interactions with various molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole, ritonavir, abafungin, and bleomycin.
Phenol Derivatives: Compounds like hydroquinone, catechol, and resorcinol.
Uniqueness
4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-ylamino]phenol is unique due to its specific combination of a dichlorophenyl group, a thiazole ring, and a phenol group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
4-[[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-methylamino]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2OS/c1-20(11-3-5-12(21)6-4-11)16-19-15(9-22-16)10-2-7-13(17)14(18)8-10/h2-9,21H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFKRDMBLZGJLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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